Cetirizine Sorbitol Ester Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

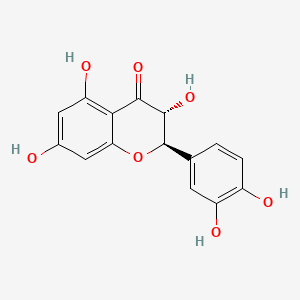

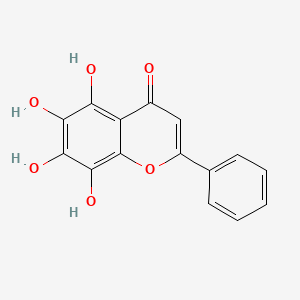

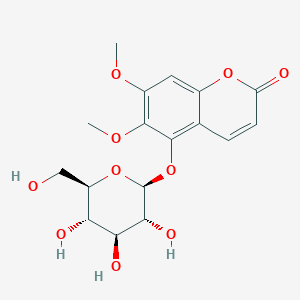

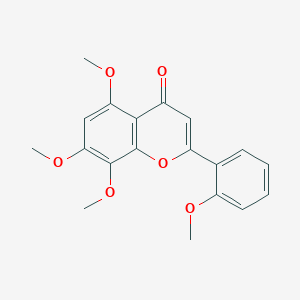

Cetirizine Sorbitol Ester Impurity is a chemical compound with the molecular formula C27H37ClN2O8 and a molecular weight of 553 . It is also known as (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 2- (2- (4- ( (4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)ethoxy)acetate .

Molecular Structure Analysis

The molecular structure of Cetirizine Sorbitol Ester Impurity can be represented by the SMILES notation: ClC1=CC=C (C (N2CCN (CCOCC (OC [C@@H] (O) [C@@H] (O) [C@H] (O) [C@H] (O)CO)=O)CC2)C3=CC=CC=C3)C=C1 . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación

Reaction with Pharmaceutical Excipients

Cetirizine sorbitol ester impurity can form through reactions between drug substances and excipients, particularly in drug formulations. For example, cetirizine, which is commonly used for treating allergic reactions, readily reacts with sorbitol and glycerol to form monoesters. This reaction is significant even at low temperatures such as 40°C, with over 1% of cetirizine transforming into a monoester within a week. This highlights the need for careful consideration of excipient interactions in drug formulation and storage (He Yu et al., 2010).

Chromatographic Analysis

Developments in chromatographic methods allow for the accurate determination of cetirizine sorbitol ester impurities in drug formulations. For instance, a reverse phase liquid chromatographic method was specifically optimized for estimating cetirizine mannitol ester impurity in cetirizine chewable tablets, a related compound. This method is essential for ensuring the quality and safety of pharmaceutical products (N. Sharma et al., 2011).

Impurity Profiling in Marketed Products

High-resolution mass spectrometry and multivariate data analysis have been used to profile non-target impurities, including cetirizine sorbitol ester, in different brands of cetirizine tablets. This approach is crucial for evaluating the consistency and safety of both original and generic drugs (Zhe Zhou, 2016).

Hydrogels Formulation

Cetirizine sorbitol ester impurities are also relevant in the development of hydrogels containing cetirizine. The presence of sorbitol, as a humectant in hydrogels, influences the rheological properties and pharmaceutical availability of cetirizine, impacting its effectiveness in dermal administration (Z. Capková et al., 2005).

Interaction with Other Impurities

The interaction of sorbitol with other impurities can modulate its crystallization behavior, which is significant in the formulation of sugar-free products. For instance, the presence of impurities like mannitol and maltitol impacts the crystallization behavior of sorbitol, which can influence the properties of products containing sorbitol esters, including those with cetirizine (Amy E. DeJong & R. Hartel, 2021).

Propiedades

Número CAS |

3848888-64-5 |

|---|---|

Nombre del producto |

Cetirizine Sorbitol Ester Impurity |

Fórmula molecular |

C27H37ClN2O8 |

Peso molecular |

553.06 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.